Misidentification of MI-223 in Acute Myeloid Leukemia: A Clarification and In-Depth Guide to Menin-MLL Inhibition
Misidentification of MI-223 in Acute Myeloid Leukemia: A Clarification and In-Depth Guide to Menin-MLL Inhibition
Initial research into the mechanism of action of "MI-223" for the treatment of Acute Myeloid Leukemia (AML) has revealed a common point of confusion. The compound MI-223 is not an inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction. Instead, scientific literature identifies MI-223 as a small molecule inhibitor of Myeloid Cell Leukemia-1 (Mcl-1), a protein involved in the regulation of apoptosis and DNA repair.
This guide will first clarify the true mechanism of action of MI-223. Subsequently, to address the likely interest in the "MI" series of compounds for AML, this document will provide an in-depth technical overview of the well-established class of menin-MLL inhibitors, which includes compounds with similar nomenclature such as MI-2 and MI-503.
Part 1: The True Identity and Mechanism of MI-223
MI-223 (also known as NSC 320223) has been identified as a small molecule that specifically binds to the anti-apoptotic protein Mcl-1 with a dissociation constant (Kd) of 160 nM.[1] Its mechanism of action is centered on the inhibition of homologous recombination (HR) DNA repair, which sensitizes cancer cells to agents that induce DNA replication stress.[1][2][3]
Mcl-1 plays a role in the choice between two major DNA double-strand break repair pathways: homologous recombination and non-homologous end joining (NHEJ).[4] By binding to the BH1 domain of Mcl-1, MI-223 disrupts Mcl-1's ability to promote HR-mediated DNA repair.[4][5] This disruption makes cancer cells more vulnerable to DNA-damaging agents. Studies have shown that combining MI-223 with PARP inhibitors or hydroxyurea results in a synergistic killing of lung cancer cells.[3] While Mcl-1 is a relevant target in AML, the specific compound MI-223 has been primarily studied in other contexts, such as lung cancer.[3][6]
Logical Relationship of MI-223 Mechanism of Action
Caption: Logical diagram illustrating how MI-223 inhibits Mcl-1, disrupts DNA repair, and sensitizes cancer cells to DNA damaging agents.
Part 2: In-Depth Guide to Menin-MLL Inhibitors in Acute Myeloid Leukemia
The interaction between menin and the Mixed Lineage Leukemia 1 (MLL1) protein is a critical driver in certain subtypes of acute leukemia, particularly those with MLL gene rearrangements or mutations in the Nucleophosmin 1 (NPM1) gene.[7] Small molecule inhibitors that disrupt this protein-protein interaction represent a promising therapeutic strategy. This class of inhibitors includes compounds from the "MI" series, such as MI-2, MI-3, MI-463, and MI-503.[8][9]
Core Mechanism of Action
In normal hematopoiesis, the MLL1 protein is part of a complex that regulates gene expression, including the HOX genes, which are essential for proper blood cell development.[10] Menin acts as a scaffolding protein that is required for the oncogenic activity of MLL fusion proteins.[10]
In MLL-rearranged leukemias, a chromosomal translocation results in the fusion of the MLL1 gene with a partner gene (e.g., AF9, AF4).[10] The resulting MLL fusion protein aberrantly recruits the transcriptional machinery to target genes, leading to the overexpression of genes like HOXA9 and MEIS1.[10][11] This sustained overexpression blocks hematopoietic differentiation and promotes uncontrolled proliferation of leukemia cells.
Menin-MLL inhibitors are designed to fit into a pocket on the menin protein where MLL1 normally binds.[12] By occupying this pocket, the inhibitors competitively block the interaction between menin and the MLL1 fusion protein.[11] This disruption has several key downstream effects:
-
Displacement of MLL Fusion Proteins from Chromatin: The menin-MLL interaction is crucial for tethering the MLL fusion protein complex to its target genes. Inhibition of this interaction leads to the eviction of the complex from chromatin.
-
Downregulation of Oncogenic Gene Expression: Consequently, the expression of critical downstream target genes, including HOXA9 and MEIS1, is significantly reduced.[11]
-
Induction of Cellular Differentiation and Apoptosis: The reduction in oncogenic signaling relieves the block in hematopoietic differentiation, causing leukemia cells to mature.[11] It also leads to cell cycle arrest and programmed cell death (apoptosis).[13]
Signaling Pathway Disrupted by Menin-MLL Inhibitors
Caption: Signaling pathway in MLL-rearranged AML and its disruption by menin-MLL inhibitors.
Quantitative Data Presentation
The potency of various menin-MLL inhibitors has been characterized in biochemical and cellular assays. The following tables summarize key quantitative data for representative compounds from the "MI" series.
Table 1: Biochemical Potency of Menin-MLL Inhibitors
| Compound | Assay Type | Target | IC50 (nM) | Ki (nM) |
| MI-2 | Fluorescence Polarization | Menin-MLL | 446 | 158 |
| MI-3 | Fluorescence Polarization | Menin-MLL | 648 | - |
| MI-463 | Not Specified | Menin-MLL | 15.3 | - |
| MI-503 | Not Specified | Menin-MLL | 14.7 | - |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Data sourced from[9][11][13]
Table 2: Cellular Activity of Menin-MLL Inhibitors in MLL-rearranged Leukemia Cell Lines
| Compound | Cell Line | MLL Fusion | GI50 (µM) |
| MI-2 | MV4;11 | MLL-AF4 | 9.5 |
| MI-2 | KOPN-8 | MLL-ENL | 7.2 |
| MI-2 | ML-2 | MLL-AF6 | 8.7 |
| MI-503 | Various MLL lines | MLL Fusions | 0.25 - 0.57 |
GI50: Half-maximal growth inhibition concentration. Data sourced from[8][11]
Experimental Protocols
The development and characterization of menin-MLL inhibitors rely on a set of key experimental methodologies.
1. Fluorescence Polarization (FP) Assay
-
Principle: This biochemical assay is used to measure the binding affinity between menin and MLL and to screen for inhibitors. A small, fluorescently labeled peptide derived from MLL (e.g., FITC-MBM1) is used. When unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. When bound to the much larger menin protein, its tumbling is slowed, leading to high polarization.
-
Protocol Outline:
-
A constant concentration of purified menin protein and the fluorescently labeled MLL peptide are incubated together to form a complex.
-
Test compounds (potential inhibitors) are added at various concentrations.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Fluorescence polarization is measured using a microplate reader.
-
A decrease in polarization indicates that the test compound has displaced the fluorescent peptide from menin.
-
IC50 values are calculated from the dose-response curve.[13][14]
-
2. Co-Immunoprecipitation (Co-IP)
-
Principle: This cell-based assay is used to confirm that an inhibitor disrupts the menin-MLL interaction within intact cells.
-
Protocol Outline:
-
Human leukemia cells (e.g., HEK293 cells transfected with MLL-AF9) are treated with the inhibitor or a vehicle control (e.g., DMSO).[13]
-
Cells are lysed to release proteins while keeping protein complexes intact.
-
An antibody specific to one of the proteins of interest (e.g., anti-menin) is added to the lysate and incubated.
-
Protein A/G beads are added to pull down the antibody and any proteins bound to it (the immunoprecipitate).
-
The beads are washed to remove non-specifically bound proteins.
-
The precipitated proteins are eluted and analyzed by Western blotting using an antibody against the other protein in the complex (e.g., anti-MLL-AF9).
-
A reduction in the co-precipitated protein in the inhibitor-treated sample compared to the control demonstrates disruption of the interaction.
-
3. Cell Viability / Growth Inhibition Assay
-
Principle: This assay determines the effect of the inhibitor on the proliferation and survival of leukemia cells.
-
Protocol Outline:
-
Leukemia cell lines (both with and without MLL rearrangements) are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of the inhibitor.
-
After a set incubation period (e.g., 3-6 days), cell viability is measured using a reagent such as MTS or by cell counting.
-
The results are used to calculate the GI50 (concentration that inhibits cell growth by 50%).[11]
-
Experimental Workflow Visualization
Caption: A typical experimental workflow for the discovery and validation of menin-MLL inhibitors.
References
- 1. Products | DC Chemicals [dcchemicals.com]
- 2. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting cancer by sabotaging the DNA repair seesaw [news.emory.edu]
- 4. JCI - Targeting Mcl-1 enhances DNA replication stress sensitivity to cancer therapy [jci.org]
- 5. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers | MDPI [mdpi.com]
- 10. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. What menin inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Menin-MLL inhibitor MI-2 | Histone Methyltransferase | TargetMol [targetmol.com]
